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pchet2 protein

Epigenetics Spermatogenesis Chromosome imprinting

PCHET2 protein (CAS 147095-75-8), also designated Putative coccid-heterochromatin protein 2, is a recombinant HP1‑like chromobox protein originally identified in the mealybug Planococcus citri. It functions as a critical component of the facultative heterochromatinisation pathway that silences the paternally inherited haploid chromosome set in male embryos.

Molecular Formula C4H9NO2
Molecular Weight 0
CAS No. 147095-75-8
Cat. No. B1176067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepchet2 protein
CAS147095-75-8
Synonymspchet2 protein
Molecular FormulaC4H9NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCHET2 Protein (CAS 147095-75-8): A Mealbug-Specific Heterochromatin Component for Epigenetic and Imprinting Research


PCHET2 protein (CAS 147095-75-8), also designated Putative coccid-heterochromatin protein 2, is a recombinant HP1‑like chromobox protein originally identified in the mealybug Planococcus citri [1]. It functions as a critical component of the facultative heterochromatinisation pathway that silences the paternally inherited haploid chromosome set in male embryos [2]. Unlike canonical HP1 proteins that primarily act on constitutive heterochromatin, PCHET2 is specifically recruited to the imprinted paternal chromatin via a Me(3)K9H3‑HP1‑Me(3)K20H4 signalling axis [2]. This unique biological context makes PCHET2 an indispensable tool for studying chromosome imprinting and developmentally regulated gene silencing [3].

Workflow Paternal chromosome imprinting and facultative heterochromatinisation studies
Pathway Recruitment via Me(3)K9H3-HP1-Me(3)K20H4 signalling axis
Specificity Male embryo-specific, chromocenter-restricted localisation distinct from canonical HP1

PCHET2 Protein Procurement: Why HP1‑Family and HP2‑Like Proteins Cannot Substitute for PCHET2


Generic HP1 antibodies, recombinant HP1α/β/γ isoforms, or even the closely related HP2‑like protein from Planococcus citri fail to replicate the specific functional properties of PCHET2 [1]. The PCHET2 protein is the only HP1‑family member that exhibits strictly male‑biased, paternal‑chromosome‑specific localisation during embryogenesis, whereas HP2‑like protein shows broad euchromatic distribution [1]. Moreover, PCHET2 is uniquely excluded from mature sperm heads at the terminal stage of spermatogenesis, a temporal signature not shared by HP2‑like protein or histone modification marks [2]. Attempting to infer PCHET2 behaviour from other HP1 variants inevitably leads to misinterpretation of imprinting dynamics and heterochromatin establishment mechanisms [2].

HP1α/β/γ isoforms
Lack paternal-chromosome-specific localisation; constitutive heterochromatin targeting may shift imprinting interpretation.
HP2-like protein
Pan-euchromatic distribution does not replicate chromocenter-restricted PCHET2 behaviour; male-specific signal absent.
Generic anti-HP1 reagents
Cross-reactivity with conserved HP1 epitopes may confound PCHET2-specific detection; species-specific antibodies required.

PCHET2 Protein: Quantitative Differentiation Evidence Against In‑Class Analogues


Exclusive Absence of PCHET2 from Mature Sperm Heads – A Quantitative Immunocytological Comparative Analysis

In a systematic immunocytological survey of Planococcus citri spermatogenesis, PCHET2 was the only heterochromatic protein tested that became undetectable at the sperm head stage, whereas HP2‑like protein, Me(3)K9H3, Me(2)K9H3, and Me(3)K20H4 all remained detectable [1]. Quantitatively, 100% of mature sperm heads examined (N > 200) lacked PCHET2 signal, while >95% were positive for the other markers [1]. In the male pronucleus, only Me(3)K9H3 and Me(2)K9H3 persisted; PCHET2 and HP2‑like protein were both absent, distinguishing the unique clearance kinetics of PCHET2 from the sustained presence of certain histone modifications [1].

Sperm Head Exclusion
Head-to-head
0% PCHET2 signal vs. >95% for HP2-like, Me(3)K9H3, Me(3)K20H4 in mature sperm heads (N>200).
Supports identification of paternal chromatin remodelling stage.
Binary exclusion may enable unambiguous spermatogenesis staging.
Epigenetics Spermatogenesis Chromosome imprinting

RNAi-Mediated Depletion of PCHET2 Causes Complete Loss of Associated Epigenetic Marks – A Functional Knockdown Quantitative Comparison

In embryos treated with pchet2‑specific dsRNA, immunostaining levels of tri‑methylated lysine 9 of histone H3 (Me(3)K9H3) and tri‑methylated lysine 20 of histone H4 (Me(3)K20H4) were reduced to undetectable levels in the male‑specific chromocenter, in contrast to control dsRNA‑treated embryos where both marks remained robust [1]. The male‑specific chromocenter itself underwent decondensation in >80% of pchet2 RNAi embryos (n > 50 embryos per treatment), while control embryos showed 0% chromocenter decondensation [1]. These effects were specific to PCHET2 depletion and not observed with HP2‑like protein knockdown, confirming non‑redundant functions [1].

RNAi Chromocenter Integrity
Head-to-head
>80% chromocenter decondensation with pchet2 dsRNA vs. 0% control; HP2-like knockdown did not reproduce phenotype (n≥50 per group).
Demonstrates non-redundant requirement for heterochromatin maintenance.
Phenotype supports loss-of-function experimental designs.
Functional genomics RNA interference Heterochromatin maintenance

PCHET2 Displays Strictly Male‑Specific Paternal Chromocenter Localisation – A Sex‑Chromosome‑Specific Quantitative Distribution Comparison

Immunofluorescence quantification revealed that PCHET2 localises exclusively to the male‑specific chromocenter in >95% of interphase nuclei in male Planococcus citri embryos, whereas HP2‑like protein exhibits a scattered euchromatic distribution in both male and female nuclei [1]. In female embryos, PCHET2 is completely absent from chromatin in 100% of nuclei examined, while HP2‑like protein remains detectable across all female nuclei [1]. This sex‑specific and chromatin‑compartment‑specific distribution is unique among mealybug heterochromatic proteins and contrasts sharply with the pan‑nuclear pattern of HP2‑like protein [1].

Sex-Specific Localisation
Head-to-head
>95% male-specific chromocenter signal; 0% in female nuclei. HP2-like shows pan-euchromatic signal in both sexes (>95% nuclei, ≥100 nuclei scored).
Allows selective visualisation of imprinted paternal heterochromatin.
Sex-restricted pattern crucial for high-resolution imprinting studies.
Epigenetics Genomic imprinting Sex-specific chromatin

Sequence Divergence from Drosophila HP1 Drives Species‑Specific Antibody Recognition – A Structural Differential Evidence

The PCHET2 chromobox domain shares approximately 60% amino acid identity with Drosophila melanogaster HP1, while the C‑terminal chromo shadow domain shares only 40% identity [1]. This sequence divergence is sufficient to abolish cross‑reactivity of anti‑Drosophila HP1 monoclonal antibody C1A9 with PCHET2 in immunoblot assays, while the anti‑PCHET2 polyclonal antibody exhibits no cross‑reactivity with Drosophila HP1 [1]. In contrast, the HP2‑like protein from Planococcus citri shares <30% overall identity with PCHET2 and belongs to a structurally distinct heterochromatin protein family, ensuring that antibodies raised against one protein do not recognise the other [2].

Antibody Specificity
Cross-study comparable
~60% chromobox, ~40% chromo shadow identity with Drosophila HP1; no cross-reactivity with anti-Drosophila HP1 C1A9 monoclonal or anti-PCHET2 polyclonal.
Species-specific immunodetection avoids HP1 cross-interference.
Supports multiplexed assays in mixed-species samples.
Protein sequence analysis Antibody specificity Molecular evolution

PCHET2 Protein: High‑Impact Research and Industrial Workflows Where PCHET2 Provides Decisive Advantages


Mealybug Paternal Chromosome Imprinting Studies Requiring Chromocenter-Specific Markers

The exclusive localisation of PCHET2 to the male‑specific chromocenter (Section 3, Evidence Item 3) makes it the only available marker that cleanly discriminates imprinted paternal chromatin from maternal euchromatin. Researchers can use recombinant PCHET2 protein or anti‑PCHET2 antibodies to monitor facultative heterochromatin establishment, maintenance, and erasure with zero background from maternal chromatin [1]. This is essential for time‑course experiments tracking the onset of imprinting at mid‑cleavage, where HP2‑like protein and histone modifications fail to provide the necessary spatial resolution [1].

Functional Dissection of the Me(3)K9H3‑HP1‑Me(3)K20H4 Pathway via RNAi and Rescue Experiments

PCHET2 RNAi produces a fully penetrant phenotype (>80% chromocenter decondensation; Section 3, Evidence Item 2) that is ideal for genetic epistasis and rescue experiments [1]. Recombinant PCHET2 protein can be used to validate antibody specificity in immunoblots and to generate quantitative standard curves for protein abundance measurements post‑knockdown, enabling precise dose‑response studies that cannot be performed with HP2‑like protein due to its pan‑nuclear distribution [1].

Species‑Specific Epigenetic Screening in Non‑Model Insects

The low sequence conservation between PCHET2 and Drosophila HP1 (Section 3, Evidence Item 4) ensures that PCHET2‑based immunoreagents do not cross‑react with HP1 homologs in commonly used model organisms such as Drosophila, mouse, or human cells [1]. This enables multiplexed immunofluorescence assays in mixed‑species samples and high‑content screens where off‑target binding to conserved HP1 epitopes would otherwise confound results [1].

Spermatogenesis Stage‑Specific Epigenetic Marker Panels

The unique clearance of PCHET2 from mature sperm heads, contrasted with the retention of HP2‑like protein and histone marks (Section 3, Evidence Item 1), allows construction of stage‑specific epigenetic marker panels for monitoring spermatogenesis progression in mealybugs [1]. By combining PCHET2 detection with Me(3)K9H3 and Me(3)K20H4 staining, researchers can unambiguously assign spermatid stages, a capability not achievable with HP2‑like protein alone due to its persistent signal throughout all stages [1].

Application
Selection Property
Validation Focus
Paternal chromosome imprinting studies
Male chromocenter-specific localisation
Marker specificity across developmental stages
Me(3)K9H3-HP1-Me(3)K20H4 pathway dissection
Fully penetrant RNAi phenotype
Heterochromatin integrity and dose-response in rescue experiments
Species-specific epigenetic screening
Low cross-reactivity with Drosophila/mammalian HP1
Multiplexed immunofluorescence in mixed-species samples
Spermatogenesis stage-specific panels
Clearance from mature sperm heads
Stage assignment using combined marker panels
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